Psoralidin
Psoralidin
Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It is functionally related to a coumestan.
Psoralidin is a natural product found in Phaseolus lunatus, Dolichos trilobus, and other organisms with data available.
See also: Cullen corylifolium fruit (part of).
Psoralidin is a natural product found in Phaseolus lunatus, Dolichos trilobus, and other organisms with data available.
See also: Cullen corylifolium fruit (part of).
Brand Name:
Vulcanchem
CAS No.:
18642-23-4
VCID:
VC0540562
InChI:
InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3
SMILES:
O=C1C2=C(OC3=C2C=CC(O)=C3)C4=C(O1)C=C(O)C(C/C=C(C)\C)=C4
Molecular Formula:
C20H16O5
Molecular Weight:
336.3 g/mol
Psoralidin
CAS No.: 18642-23-4
Cat. No.: VC0540562
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It is functionally related to a coumestan. Psoralidin is a natural product found in Phaseolus lunatus, Dolichos trilobus, and other organisms with data available. See also: Cullen corylifolium fruit (part of). |
|---|---|
| CAS No. | 18642-23-4 |
| Molecular Formula | C20H16O5 |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | 3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
| Standard InChI | InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 |
| Standard InChI Key | YABIJLLNNFURIJ-UHFFFAOYSA-N |
| SMILES | O=C1C2=C(OC3=C2C=CC(O)=C3)C4=C(O1)C=C(O)C(C/C=C(C)\C)=C4 |
| Canonical SMILES | CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C |
| Appearance | Solid powder |
| Melting Point | 290 - 292 °C |
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